Product packaging for 2-(2-Fluorophenyl)azepane(Cat. No.:CAS No. 383130-04-9)

2-(2-Fluorophenyl)azepane

Cat. No.: B1308265
CAS No.: 383130-04-9
M. Wt: 193.26 g/mol
InChI Key: IPRHCTINBVZBNC-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)azepane (CAS 383130-04-9) is a fluorinated seven-membered nitrogen heterocycle of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C12H16FN and a molecular weight of 193.26 g/mol, this compound serves as a versatile chemical building block . The azepine ring, a non-planar and conformationally flexible scaffold, is a privileged structure found in numerous bioactive molecules and approved pharmaceuticals, making it a valuable template for the design of novel therapeutic agents . This compound is primarily utilized in research and development as a key synthetic intermediate for constructing more complex molecules. Its structure is particularly relevant in exploring new chemical space for various pharmacological applications. Azepine derivatives, in general, have demonstrated a broad spectrum of biological activities, including potential as antipsychotic, antidepressant, anticonvulsant, and anticancer agents . The incorporation of the fluorine atom at the ortho position of the phenyl ring can influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets, which are critical parameters in lead optimization . Intended Research Applications: • Building block for the synthesis of pharmaceutical compounds . • Scaffold for the exploration of structure-activity relationships (SAR) in medicinal chemistry . • Intermediate in the development of novel chemical entities for various therapeutic areas. Handling and Usage: This product is intended for research purposes in a controlled laboratory environment by qualified personnel. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) for detailed hazard and handling information before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16FN B1308265 2-(2-Fluorophenyl)azepane CAS No. 383130-04-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-fluorophenyl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c13-11-7-4-3-6-10(11)12-8-2-1-5-9-14-12/h3-4,6-7,12,14H,1-2,5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRHCTINBVZBNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60398051
Record name 2-(2-fluorophenyl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383130-04-9
Record name 2-(2-fluorophenyl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 2 Fluorophenyl Azepane and Its Analogues

Traditional Synthetic Approaches to Azepane Ring Systems

Traditional methods for the synthesis of the azepane ring often involve the construction of the seven-membered ring through expansion of smaller, more readily available heterocyclic precursors or through the cyclization of linear precursors.

Ring Expansion Reactions of Precursor Heterocycles

Ring expansion reactions are a powerful tool for the synthesis of medium-sized rings like azepanes, which can be entropically disfavored to form via direct cyclization. nih.gov These methods often start with five- or six-membered nitrogen heterocycles and involve the insertion of one or two atoms into the ring.

One notable strategy involves the dearomative ring expansion of nitroarenes. researchgate.netnih.gov This photochemical process, mediated by blue light, converts simple nitroarenes into singlet nitrenes, which then undergo a one-atom ring expansion to form a seven-membered azepine ring. Subsequent hydrogenation of the unsaturated azepine yields the saturated azepane scaffold. researchgate.netnih.gov This method offers a versatile entry to polysubstituted azepanes, and by starting with a substituted nitroarene, such as 1-fluoro-2-nitrobenzene, it could provide a pathway to 2-(2-Fluorophenyl)azepane analogues. researchgate.net

Another approach is the two-carbon homologation of pyrrolidines and piperidines. nih.gov Palladium-catalyzed allylic amine rearrangements can efficiently expand these common-ring systems into their corresponding azepane and azocane (B75157) counterparts under mild conditions. nih.gov This methodology can proceed with high enantioretention, making it valuable for the synthesis of chiral azepanes. nih.gov The stereoselective and regioselective ring expansion of piperidine (B6355638) derivatives has also been demonstrated to produce diastereomerically pure azepanes in excellent yields. nih.gov

The Beckmann rearrangement of cyclohexanone (B45756) oximes is a classic method for the synthesis of caprolactams, which are precursors to azepanes. rsc.org This reaction has been utilized to access fused azepane systems. rsc.org Additionally, the ring expansion of 2-alkenylazetidinium salts provides a route to functionalized azepanes through a nih.govorganic-chemistry.org sigmatropic shift.

Precursor Ring SystemReaction TypeKey Reagents/ConditionsResulting Azepane TypeReference
NitroarenesPhotochemical Dearomative Ring ExpansionBlue light, P(Oi-Pr)3, Et2NH, then H2/CatalystPolysubstituted Azepanes researchgate.netnih.gov
Pyrrolidines/PiperidinesPalladium-Catalyzed Allylic Amine RearrangementPalladium catalystsp3-rich Azepanes and Azocanes nih.gov
PiperidinesStereoselective Ring ExpansionNot specifiedDiastereomerically pure Azepanes nih.gov
Cyclohexanone OximesBeckmann RearrangementAcid catalystCaprolactams (Azepan-2-ones) rsc.org

Intramolecular Cyclization Strategies

Intramolecular cyclization of acyclic precursors is a fundamental strategy for the formation of heterocyclic rings, including azepanes. The success of this approach depends on factors such as the length of the carbon chain, the nature of the substituents, and the reaction conditions that favor the 7-endo-trig or other cyclization modes.

A facile route for the synthesis of azepino[4,5-b]indolones involves the Brønsted acid-assisted intramolecular cyclization of unsaturated tryptamides. nih.gov This strategy has been applied to the synthesis of the tetracyclic core of the natural product tronocarpine. nih.gov By analogy, a suitably substituted aminophenyl precursor could potentially be cyclized to form a this compound derivative.

The aza-Prins cyclization is another powerful tool for constructing nitrogen-containing heterocycles. us.esrwth-aachen.de A methodology for the synthesis of tetrahydroazepines has been developed based on the silyl (B83357) aza-Prins cyclization of allylsilyl amines, mediated by iron(III) salts. us.esrwth-aachen.de This reaction proceeds under mild conditions and forms a C-N and a C-C bond in a single step. us.esrwth-aachen.de

Precursor TypeCyclization MethodKey Reagents/ConditionsProduct TypeReference
Unsaturated TryptamidesBrønsted Acid-Assisted Intramolecular Cyclization(+)-CSA, Benzene, 80 °CAzepino[4,5-b]indolones nih.gov
Allylsilyl Amines and AldehydesSilyl Aza-Prins CyclizationIron(III) salts (e.g., FeCl3)Tetrahydroazepines us.esrwth-aachen.de

Diazocarbonyl Chemistry in Azepane Synthesis

Rhodium-catalyzed reactions of diazo compounds are versatile for the construction of C-C and C-X bonds. researchgate.netthieme-connect.denih.gov These reactions proceed through a key rhodium-carbene intermediate. researchgate.net While β-hydride migration can be a competing pathway, the use of cyclic α-diazocarbonyl compounds can favor intermolecular reactivity. researchgate.net This chemistry has been employed in the synthesis of various heterocycles, including seven-membered rings. thieme-connect.denih.gov For instance, Rh(II)-catalyzed ring expansion of cyclopropyl (B3062369) N-tosylhydrazones can lead to the formation of cyclobutenes, showcasing the utility of carbene chemistry in ring expansion processes. us.es Although a direct application to 2-aryl azepane synthesis is not explicitly detailed, the principles of rhodium-catalyzed transformations of diazo compounds offer a potential avenue for the construction of the azepane core. thieme-connect.denih.gov

Enantioselective Synthesis of Azepane Scaffolds

The development of enantioselective methods for the synthesis of azepanes is crucial for accessing chiral molecules with potential therapeutic applications. These strategies often rely on asymmetric catalysis or the transfer of existing chirality from a starting material.

Asymmetric Catalytic Methods

Asymmetric catalysis provides an efficient route to chiral molecules from prochiral starting materials. In the context of azepane synthesis, several catalytic systems have been developed.

A chemoenzymatic approach has been reported for the synthesis of enantioenriched 2-aryl azepanes. organic-chemistry.org This method utilizes imine reductases (IREDs) for the asymmetric reductive amination of a 7-membered imine, or monoamine oxidases for deracemization. organic-chemistry.org The resulting chiral amine is then converted to an N'-aryl urea, which undergoes a stereospecific rearrangement upon treatment with a base to yield the 2,2-disubstituted azepane. organic-chemistry.org

Copper-catalyzed asymmetric intramolecular reductive cyclization of 2'-vinyl-biaryl-2-imines has been shown to produce dibenzo[b,d]azepines with both central and axial stereogenic elements in high yields and excellent diastereo- and enantioselectivities. This method could potentially be adapted for the synthesis of non-fused 2-aryl azepanes.

Furthermore, a straightforward synthesis of optically active [b]-annulated azepane scaffolds has been achieved via a sequence of palladium-catalyzed asymmetric allylic alkylation, ruthenium-catalyzed cross-metathesis, and subsequent hydrogenation and reductive amination. Osmium-catalyzed tethered aminohydroxylation has also been employed for the stereoselective synthesis of heavily hydroxylated azepane iminosugars, demonstrating the power of catalytic C-N bond formation.

Catalytic MethodCatalyst/EnzymeSubstrateProductKey FeaturesReference
Asymmetric Reductive AminationImine Reductases (IREDs)7-membered imineEnantioenriched 2-aryl azepanesStereospecific aryl transfer organic-chemistry.org
Asymmetric Intramolecular Reductive CyclizationCuI/(Ph-BPE)2'-vinyl-biaryl-2-iminesDibenzo[b,d]azepinesHigh diastereo- and enantioselectivity
Multi-step Catalytic SequencePd, Ru catalystsCyclic α-allyl-β-oxoestersOptically active [b]-annulated azepanesStereoselective reductive amination
Tethered AminohydroxylationOsmium catalystAllylic alcoholsPentahydroxyazepane iminosugarsComplete regio- and stereocontrol

Chirality Transfer in Azepane Ring Formation

Chirality transfer involves the conversion of a chiral starting material into a chiral product where the stereochemical information is relayed during the reaction. This is a common strategy in the synthesis of complex molecules.

The synthesis of chiral azepines has been achieved through a relay catalysis system that facilitates a 1-aza-Cope rearrangement. This strategy overcomes the thermodynamic and reversibility issues often associated with this rearrangement, allowing for the construction of chiral azepine frameworks in excellent yields and high stereoselectivities.

In the context of ring expansion, the chirality of a starting material can be transferred to the azepane product. For example, the ring expansion of enantiomerically pure 2-alkenyl azetidines can lead to substituted azepanes. Similarly, the palladium-catalyzed rearrangement of allylic amines derived from L-proline can be converted into either enantiomer of the corresponding azepane with high selectivity. nih.gov This highlights the potential to utilize the chiral pool to access optically active azepane derivatives. nih.gov

Introduction of Fluorophenyl Moieties in Azepane Synthesis

The incorporation of a fluorophenyl group into the azepane ring system can be achieved through various synthetic routes. These methods can be broadly categorized into the direct introduction of the fluorophenyl group onto a pre-existing azepane core and the construction of the azepane ring with the fluorophenyl substituent already in place, often through tandem reactions.

Direct C-H arylation has emerged as a powerful and atom-economical method for the formation of carbon-carbon bonds, offering an alternative to traditional cross-coupling reactions that require pre-functionalized substrates. rsc.org In the context of synthesizing this compound, this strategy would involve the direct coupling of an azepane with a fluorinated aromatic compound.

Transition-metal catalysis, particularly with palladium, has been extensively explored for the direct arylation of N-heterocycles. researchgate.netnih.govrsc.org The general approach involves the activation of a C-H bond of the azepane ring, typically at the C2 position, by a palladium catalyst, followed by coupling with a fluorophenyl halide or equivalent. The choice of ligands, bases, and reaction conditions is crucial for achieving high regioselectivity and yield. For instance, palladium acetate (B1210297) in the presence of a suitable phosphine (B1218219) ligand and a base like potassium carbonate could potentially facilitate the direct arylation of an N-protected azepane with 2-fluoro-iodobenzene or 2-fluoro-bromobenzene.

Rhodium-catalyzed C-H functionalization also presents a viable route for the synthesis of 2-aryl N-heterocycles. researchgate.netacs.orgorganic-chemistry.org Rhodium catalysts can offer different reactivity and selectivity profiles compared to palladium, potentially enabling the arylation of a broader range of substrates under milder conditions. A hypothetical reaction could involve a rhodium(III) catalyst to activate the C-H bond of an N-substituted azepane for coupling with a 2-fluorophenylboronic acid or a similar organometallic reagent.

Recent advancements in photoredox catalysis have opened up new avenues for direct C-H arylation under mild, visible-light-mediated conditions. rsc.orgresearchgate.netyoutube.comnih.gov This approach often utilizes an organic dye or a metal complex as a photocatalyst to generate a highly reactive aryl radical from a fluorophenyl precursor. This radical can then engage with the azepane to form the desired C-C bond. This methodology is particularly attractive due to its operational simplicity and the use of a renewable energy source.

Below is a table summarizing potential catalytic systems for the direct arylation of azepane.

Catalyst SystemAryl SourceGeneral ConditionsPotential Advantages
Palladium(II) Acetate / Phosphine Ligand2-Fluorophenyl halideBase (e.g., K₂CO₃), High TemperatureWell-established, good functional group tolerance
Rhodium(III) Complex2-Fluorophenylboronic acidOxidant, AdditivePotentially milder conditions, different selectivity
Photoredox Catalyst (e.g., Iridium or Ruthenium complex, or organic dye)2-Fluorophenyl diazonium salt or halideVisible light, Reductant/OxidantMild conditions, environmentally friendly

Tandem reactions, where multiple bond-forming events occur in a single synthetic operation, provide an efficient and elegant approach to the construction of complex molecular architectures like fluorinated azepanes. nih.gov These processes are highly desirable as they reduce the number of synthetic steps, minimize waste, and can lead to the rapid assembly of molecular diversity.

One notable example of a tandem reaction leading to a fluorinated azepine framework is the copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes. nih.gov In this methodology, a primary or secondary amine reacts with an allenyne bearing a trifluoromethyl group. The reaction proceeds through an initial intermolecular amination of the alkyne, followed by an intramolecular cyclization to construct the seven-membered azepine ring. While this specific example leads to a trifluoromethyl-substituted azepine, the underlying principle could be adapted for the synthesis of 2-(fluorophenyl)azepanes. This would require the design of a suitable precursor that incorporates a 2-fluorophenyl moiety and can undergo a similar tandem cyclization process.

The following table outlines the key features of the reported tandem reaction for the synthesis of trifluoromethylated azepine-2-carboxylates.

ReactantsCatalystSolventTemperature (°C)Product
Allenyne, AnilineCu(MeCN)₄PF₆ (10 mol%)Dioxane90Methyl 1-methyl-4-methylene-6-(phenylamino)-2-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-azepine-2-carboxylate
Allenyne, 4-FluoroanilineCu(MeCN)₄PF₆ (10 mol%)Dioxane90Methyl 6-((4-fluorophenyl)amino)-1-methyl-4-methylene-2-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-azepine-2-carboxylate

This data highlights the potential of tandem reactions in constructing fluorinated azepine cores, which are close precursors to the target azepane structure through subsequent reduction of the double bonds.

Advanced Synthetic Protocols and Green Chemistry Principles

In recent years, the principles of green chemistry have become increasingly important in synthetic organic chemistry, driving the development of more environmentally benign and sustainable methods. rsc.org This includes the use of alternative energy sources like ultrasound and the development of catalyst systems that avoid the use of toxic and expensive heavy metals.

Sonochemistry, the application of ultrasound to chemical reactions, has been shown to accelerate reaction rates, improve yields, and enable reactions to occur under milder conditions. eurekaselect.comnih.govsemanticscholar.org The physical phenomenon responsible for these effects is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extremely high temperatures and pressures.

The application of ultrasound has been reported for the synthesis of a wide variety of heterocyclic compounds. nih.govnih.gov While specific examples for the synthesis of this compound are not prevalent in the literature, the general benefits of sonication can be extrapolated. For instance, in the transition-metal-catalyzed direct arylation reactions discussed in section 2.3.1, ultrasound irradiation could potentially lead to shorter reaction times and lower reaction temperatures, thereby reducing energy consumption and the formation of byproducts. Similarly, in the assembly of the azepane ring itself, ultrasound could promote cyclization reactions that are otherwise sluggish.

A comparative overview of conventional versus ultrasound-assisted synthesis for heterocyclic compounds is presented below.

FeatureConventional SynthesisUltrasound-Assisted Synthesis
Reaction Time Often hours to daysTypically minutes to a few hours
Energy Input Often requires high bulk temperaturesLocalized high energy at cavitation sites, lower bulk temperature
Yields VariableOften improved yields
Byproducts Can be significantOften reduced byproduct formation

The development of metal-free catalytic systems is a significant goal in green chemistry, as it mitigates concerns about toxic metal residues in the final products, which is particularly important in the pharmaceutical industry. springernature.comdntb.gov.ua Various organocatalytic and non-metal-based strategies have been developed for the synthesis of N-heterocycles. nih.govnih.govmdpi.comorganic-chemistry.org

For the synthesis of this compound, metal-free approaches could be envisioned for both the N-arylation step and the construction of the azepane ring. For instance, the direct N-arylation of azepane with an activated fluoroarene could potentially be achieved under metal-free conditions using a strong base or through the use of diaryliodonium salts as the arylating agent. su.senih.gov Diaryliodonium salts are hypervalent iodine reagents that can transfer an aryl group under mild, often room temperature, conditions without the need for a transition metal catalyst.

Furthermore, organocatalysis offers a powerful toolkit for the enantioselective synthesis of chiral aza-heterocycles. Chiral Brønsted acids, Lewis bases, or phase-transfer catalysts could be employed to catalyze the formation of the azepane ring from acyclic precursors, thereby establishing the stereochemistry at the C2 position. A recent strategy for the synthesis of polysubstituted azepanes involves a photochemical dearomative ring expansion of nitroarenes, which is mediated by blue light and does not require a metal catalyst. nih.govmanchester.ac.uk This approach provides a two-step entry into complex azepane structures from simple starting materials.

The following table summarizes some metal-free approaches applicable to the synthesis of N-aryl heterocycles.

MethodArylating AgentCatalyst/PromoterKey Features
Nucleophilic Aromatic Substitution Activated FluoroarenesStrong Base (e.g., t-BuOK)Requires electron-withdrawing groups on the arene
Diaryliodonium Salts Diaryliodonium SaltBase (e.g., K₃PO₄)Mild conditions, broad substrate scope
Photochemical Ring Expansion NitroareneBlue LightMetal-free, forms the azepine ring

Structure Activity Relationship Sar Studies of 2 2 Fluorophenyl Azepane and Analogues

Conformational Analysis and Stereochemical Influences on Biological Activity

The azepane ring, a seven-membered saturated heterocycle, is characterized by its significant conformational flexibility, which is a critical determinant of the biological activity of its derivatives. nih.gov Unlike more rigid ring systems, the azepane moiety can adopt multiple low-energy conformations, such as chair, boat, and twist-boat forms. The specific conformation adopted by a substituted azepane, like 2-(2-Fluorophenyl)azepane, is influenced by the nature and position of its substituents, which in turn dictates the spatial orientation of key pharmacophoric features and their interactions with biological targets. nih.gov

Stereochemistry plays a pivotal role in the biological activity of chiral compounds, and this is particularly true for this compound, which possesses a chiral center at the 2-position of the azepane ring. researchgate.net The (R)- and (S)-enantiomers of this compound can exhibit markedly different pharmacological profiles. researchgate.net This disparity in activity arises from the distinct three-dimensional arrangements of the phenyl and azepane groups, leading to differential binding affinities and efficacies at their target receptors. The specific stereoisomer that exhibits higher potency is often referred to as the eutomer, while the less active isomer is termed the distomer.

Computational modeling and experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, are employed to investigate the preferred conformations of this compound and its analogues. These studies help to establish a correlation between the conformational preferences of different stereoisomers and their observed biological activities, providing valuable insights for the design of more potent and selective compounds.

Impact of Fluorine Substitution on Molecular Interactions and Potency

The introduction of a fluorine atom onto the phenyl ring of 2-phenylazepane (B120452) has a profound impact on its molecular properties and, consequently, its biological potency. The fluorine atom, being the most electronegative element, can significantly alter the electronic distribution within the molecule. This can influence a variety of non-covalent interactions that are crucial for drug-receptor binding, including hydrogen bonds, dipole-dipole interactions, and hydrophobic interactions. researchgate.net

The strategic placement of a fluorine atom at the ortho-position of the phenyl ring in this compound can lead to several advantageous effects. The electron-withdrawing nature of fluorine can modulate the pKa of the azepane nitrogen, affecting its ionization state at physiological pH and its ability to form ionic bonds with receptor residues. Furthermore, the fluorine atom can act as a hydrogen bond acceptor, forming favorable interactions with hydrogen bond donors on the target protein. nih.gov

In many cases, fluorination can also enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.gov This can lead to an improved pharmacokinetic profile, including a longer half-life and increased bioavailability. The table below illustrates the potential impact of fluorine substitution on the potency of a hypothetical 2-phenylazepane analog.

Compound Substitution Relative Potency (IC50)
Analog A 2-Phenylazepane 100 nM
Analog B This compound 25 nM

This table is illustrative and intended to demonstrate the potential effect of fluorine substitution on potency.

Systematic Modifications of the Azepane Ring and Phenyl Substitutions

Systematic modifications of both the azepane ring and the phenyl group of this compound have been explored to map the structure-activity landscape of this chemical scaffold. Alterations to the azepane ring, such as the introduction of additional substituents or changes in ring size, can significantly impact the conformational preferences and, therefore, the biological activity of the resulting analogues. nih.gov

Modifications to the phenyl ring have also been extensively investigated. The position and nature of substituents on the phenyl ring can dramatically influence potency and selectivity. For instance, moving the fluorine atom from the ortho to the meta or para position can alter the electronic and steric properties of the molecule, leading to different interactions with the target receptor. The introduction of other substituents, such as methyl, chloro, or methoxy (B1213986) groups, at various positions on the phenyl ring has also been explored to probe the steric and electronic requirements of the binding pocket. nih.gov

The following table provides a hypothetical overview of how different substitutions on the phenyl ring might affect the biological activity of 2-phenylazepane analogues.

Compound Phenyl Substitution Relative Activity
Analog C Unsubstituted Baseline
Analog D 2-Fluoro +++
Analog E 3-Fluoro ++
Analog F 4-Fluoro +
Analog G 2-Chloro ++
Analog H 2-Methyl +

This table is for illustrative purposes to show potential SAR trends.

Rational Design Principles in Fluorophenyl-Azepane Scaffold Optimization

The optimization of the fluorophenyl-azepane scaffold is guided by rational design principles, which leverage an understanding of the structure-activity relationships to create more potent and selective molecules. This process often involves a combination of computational and synthetic chemistry approaches. nih.gov

Structure-based drug design is a powerful tool used in the optimization of this scaffold. If the three-dimensional structure of the biological target is known, molecular docking studies can be performed to predict how different analogues of this compound will bind to the active site. These computational models can help to identify key interactions and suggest modifications that could enhance binding affinity. For example, docking studies might reveal an unoccupied hydrophobic pocket that could be filled by adding a specific substituent to the azepane or phenyl ring.

Ligand-based drug design is employed when the structure of the target is unknown. This approach relies on the analysis of a series of compounds with known activities to develop a pharmacophore model. This model defines the essential three-dimensional arrangement of functional groups required for biological activity. New analogues can then be designed to fit this pharmacophore, with the goal of improving potency and other pharmacological properties. The iterative cycle of design, synthesis, and biological testing is central to the rational optimization of the fluorophenyl-azepane scaffold.

Theoretical and Computational Investigations of 2 2 Fluorophenyl Azepane

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the fundamental electronic properties and spectroscopic signatures of 2-(2-Fluorophenyl)azepane. These methods, rooted in the principles of quantum mechanics, offer a detailed understanding of the molecule's structure and reactivity at the atomic level.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of organic molecules, including this compound. DFT studies typically involve the use of various functionals, such as B3LYP, in conjunction with appropriate basis sets to accurately model the molecule's electronic properties. researchgate.net

These calculations provide valuable information about the distribution of electron density, molecular orbital energies, and electrostatic potential. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance as they govern the molecule's reactivity. The energy gap between HOMO and LUMO is a key indicator of chemical stability and reactivity. For this compound, a larger HOMO-LUMO gap would suggest higher stability and lower reactivity.

Reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can be derived from the HOMO and LUMO energies. These descriptors help in predicting the sites of electrophilic and nucleophilic attack, providing insights into the molecule's potential chemical transformations. The presence of the fluorine atom on the phenyl ring is expected to significantly influence the electronic distribution and reactivity of the molecule due to its high electronegativity.

Table 1: Calculated Electronic Properties of this compound using DFT

PropertyValue (a.u.)
HOMO Energy-0.235
LUMO Energy0.045
HOMO-LUMO Gap0.280
Chemical Potential-0.095
Hardness0.140
Electrophilicity Index0.032

Note: The values presented in this table are hypothetical and for illustrative purposes, based on typical DFT calculations for similar molecules.

Computational Analysis of Spectroscopic Signatures

Computational methods play a crucial role in the analysis and interpretation of spectroscopic data. For this compound, theoretical calculations of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can aid in its structural characterization.

Theoretical NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov These calculated shifts, when compared with experimental data, can confirm the proposed structure and provide detailed information about the chemical environment of each atom. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or conformational changes, which can be further investigated using more advanced computational models.

Similarly, theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. researchgate.net The calculated frequencies and their corresponding intensities can be compared with the experimental IR spectrum to assign the observed absorption bands to specific vibrational modes of the molecule. This detailed assignment provides a deeper understanding of the molecule's vibrational properties and functional groups.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are indispensable for studying the dynamic behavior of molecules and their interactions with biological targets. These approaches provide a bridge between the static picture provided by quantum chemical calculations and the dynamic reality of biological systems.

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. nih.govnih.govorientjchem.orgresearchgate.net For this compound, docking studies can be employed to explore its potential binding modes with various biological targets, such as enzymes or receptors. These studies are crucial in rational drug design, as they can help identify potential therapeutic targets and guide the optimization of lead compounds. dntb.gov.ua

The docking process involves generating a multitude of possible conformations of the ligand within the binding site of the target protein and then scoring these conformations based on their binding affinity. The scoring functions typically take into account factors such as electrostatic interactions, hydrogen bonding, and van der Waals forces. The results of docking studies can provide valuable insights into the key interactions that stabilize the ligand-receptor complex, which can be used to design more potent and selective inhibitors.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Target

ParameterValue
Binding Affinity (kcal/mol)-8.5
Key Interacting ResiduesTYR84, PHE290, ARG120
Type of InteractionsHydrogen bond, Pi-Pi stacking

Note: This table presents hypothetical data to illustrate the typical output of a molecular docking study.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations provide a powerful tool for studying the time-dependent behavior of molecular systems. mdpi.commdpi.comsciencepg.comnih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can generate a trajectory of the molecule's conformational changes over time.

For this compound, MD simulations can be used to explore its conformational landscape and identify the most stable conformations. nih.gov The azepane ring is known to be flexible, and understanding its preferred conformations is crucial for understanding its biological activity. MD simulations can also be used to study the dynamics of the ligand-receptor complex obtained from docking studies, providing insights into the stability of the binding mode and the role of protein flexibility.

In Silico Prediction of Molecular Properties and Metabolic Transformations

In silico methods are increasingly used in the early stages of drug discovery to predict the pharmacokinetic and metabolic properties of drug candidates. nih.gov These predictive models can help to identify potential liabilities, such as poor absorption or rapid metabolism, before significant resources are invested in experimental studies.

For this compound, various in silico tools can be used to predict its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These predictions are based on the molecule's structural features and physicochemical properties. For instance, models can predict its oral bioavailability, blood-brain barrier permeability, and potential for interaction with drug-metabolizing enzymes like cytochrome P450s. scienceopen.com

Furthermore, computational tools can predict the likely sites of metabolism on the this compound molecule. These predictions are typically based on the reactivity of different parts of the molecule and their accessibility to metabolic enzymes. Identifying potential metabolic "hotspots" can guide the design of analogs with improved metabolic stability.

Table 3: Predicted ADMET Properties of this compound

PropertyPredicted Value
Oral BioavailabilityHigh
Blood-Brain Barrier PermeabilityModerate
CYP2D6 InhibitionLow Probability
Predicted Major MetaboliteHydroxylation on the azepane ring

Note: This table contains hypothetical data based on typical in silico predictions for a drug-like molecule.

Receptor Binding and Pharmacological Activity in in Vitro Systems

In Vitro Radioligand Binding Assays for Target Identification

Radioligand binding assays are a cornerstone of pharmacological research, providing a direct measure of the interaction between a drug and its molecular target. google.com This technique is instrumental in the initial screening and target identification phase of drug discovery. The fundamental principle involves the use of a radioactively labeled ligand (a molecule with known high affinity for the target receptor) and a biological preparation containing the target, such as brain tissue homogenates or cell membranes expressing a specific receptor.

The assay measures the ability of a test compound, such as 2-(2-Fluorophenyl)azepane, to compete with and displace the radioligand from the receptor binding site. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value is then used to calculate the binding affinity constant (Ki), which reflects the true affinity of the compound for the receptor. googleapis.com This methodology has been successfully employed to characterize the binding sites of various compounds at monoamine transporters and other CNS receptors. googleapis.com

Evaluation of Binding Affinity and Selectivity for Key Receptor Classes

While specific binding data for this compound is limited in publicly accessible literature, research on structurally related azepane derivatives provides significant insight into its likely pharmacological profile. These studies reveal a pattern of interaction with several critical CNS receptor systems.

Monoamine transporters are crucial regulators of neurotransmission, responsible for the reuptake of dopamine (B1211576) (DA), norepinephrine (NE), and serotonin (5-HT) from the synaptic cleft. The dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) are primary targets for many antidepressant and psychostimulant drugs.

Studies on novel N-benzylated azepane scaffolds, which are structurally related to this compound, have identified potent inhibitory activity at both NET and DAT. In vitro binding assays demonstrated that these derivatives are effective inhibitors of monoamine transporters, with a degree of selectivity for NET and DAT over SERT. This profile is characteristic of a norepinephrine-dopamine reuptake inhibitor (NDRI).

Table 1: In Vitro Binding Affinity of a Related N-Benzylated Azepane Derivative for Monoamine Transporters
TargetBinding Affinity (IC50)
Norepinephrine Transporter (NET)<100 nM
Dopamine Transporter (DAT)<100 nM

Data derived from studies on related N-benzylated azepane derivatives.

Sigma receptors are unique, non-opioid receptor proteins located primarily in the endoplasmic reticulum membrane within the CNS and peripheral tissues. They are classified into two main subtypes, sigma-1 (σ1R) and sigma-2 (σ2R). The σ1R has been cloned and characterized as a molecular chaperone, while the σ2R was more recently identified as the transmembrane protein 97 (TMEM97). Both subtypes are implicated in a wide range of cellular functions and are targets for novel therapeutics.

Pharmacological evaluation of N-benzylated azepane derivatives has revealed significant binding affinity for the σ1R. This interaction suggests that the pharmacological effects of this compound class may be mediated, in part, through modulation of sigma receptor activity. Radioligand binding studies for σ2R typically use ligands such as [3H]DTG in the presence of a σ1R-masking agent to ensure selectivity.

Table 2: In Vitro Binding Affinity of a Related N-Benzylated Azepane Derivative for the Sigma-1 Receptor
TargetBinding Affinity (IC50)
Sigma-1 Receptor (σ1R)~110 nM

Data derived from studies on related N-benzylated azepane derivatives.

Currently, there is no specific in vitro binding data available for this compound at serotonin receptors. However, the broader azepine scaffold has been utilized to develop potent ligands for specific serotonin receptor subtypes. For instance, complex pyrazoloazepine derivatives have been synthesized and characterized as high-affinity antagonists or inverse agonists at 5-HT7 and 5-HT2A receptors. This indicates that the azepane core structure is compatible with binding to serotonin receptors, although the affinity of the simpler this compound remains to be determined.

N-Methyl-D-Aspartate receptors (NMDARs) are ionotropic glutamate receptors that play a critical role in synaptic plasticity, learning, and memory. NMDARs are heterotetramers, typically composed of two GluN1 subunits and two GluN2 subunits (A-D). Activation requires the binding of both glutamate and a co-agonist, such as glycine or D-serine, to the GluN1 subunit. Overactivation of NMDARs is linked to excitotoxic neuronal damage.

No in vitro binding studies were identified in the searched literature that directly assess the affinity of this compound or its close structural analogs for any of the binding sites on the NMDA receptor complex.

Investigation of Receptor Modulatory Effects (e.g., Agonism, Antagonism, Partial Agonism)

Beyond determining binding affinity, it is crucial to characterize the functional activity of a compound at its target receptor. A ligand can act as an agonist (activating the receptor), an antagonist (blocking the receptor), a partial agonist (producing a submaximal response), or an inverse agonist (reducing the receptor's basal activity).

The functional consequences of this compound's binding profile have not been specifically reported. However, based on the data from related compounds, its potent binding to NET and DAT strongly suggests it functions as a competitive inhibitor of norepinephrine and dopamine reuptake.

For the sigma-1 receptor, the functional activity (agonist or antagonist) of the related azepane derivatives has not been specified. Characterizing this would require functional assays, such as measuring the modulation of intracellular calcium signaling, which is a known downstream effect of sigma receptor activation. For example, studies on certain σ2R-selective ligands have used calcium response assays to demonstrate partial agonist properties. Determining whether this compound enhances or blocks the activity of these receptors is a necessary next step in its pharmacological characterization.

In Vitro Metabolic Pathway Elucidation

Microsomal Stability Studies

Microsomal stability assays are a fundamental tool for assessing the metabolic susceptibility of a compound. These studies utilize liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes.

The primary objective is to determine the intrinsic clearance of a compound, which is a measure of its metabolic rate. In a typical assay, the test compound is incubated with liver microsomes and a cofactor such as NADPH to initiate the metabolic reactions. The concentration of the parent compound is then monitored over time using analytical techniques like liquid chromatography-mass spectrometry (LC-MS).

The rate of disappearance of the compound is used to calculate key parameters:

Half-life (t½): The time it takes for the concentration of the compound to be reduced by half.

Intrinsic Clearance (CLint): The volume of microsomal matrix cleared of the compound per unit time.

A hypothetical data table for such a study on 2-(2-Fluorophenyl)azepane might look like the following, although it must be stressed that this is illustrative and not based on experimental data.

Time (minutes)This compound Concentration (µM)Percent Remaining
01.00100%
50.8585%
150.6060%
300.3535%
600.1010%

From these hypothetical results, a half-life and intrinsic clearance value would be calculated to predict the compound's metabolic fate in vivo.

Identification of Metabolites and Metabolic Soft Spots

Following the assessment of metabolic stability, the next step is to identify the chemical structures of the metabolites formed. This helps in understanding the specific metabolic pathways involved and in identifying "metabolic soft spots"—positions on the molecule that are most susceptible to enzymatic modification.

This is typically achieved by incubating the parent compound with microsomes for a longer duration to allow for the formation of detectable levels of metabolites. The resulting mixture is then analyzed by high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS). By comparing the mass spectra of the parent compound with those of the potential metabolites, researchers can deduce the types of chemical modifications that have occurred.

Common metabolic reactions include:

Oxidation: Addition of an oxygen atom, often mediated by CYP enzymes. For this compound, potential sites of oxidation could be the azepane ring or the fluorophenyl ring.

Hydroxylation: A specific type of oxidation resulting in the addition of a hydroxyl (-OH) group.

Dealkylation: Removal of an alkyl group.

Glucuronidation: Conjugation with glucuronic acid, a Phase II metabolic reaction that increases water solubility and facilitates excretion.

Identifying these metabolites is crucial for understanding the potential for the formation of active or toxic byproducts.

Microbial Biotransformation Studies for Metabolite Prediction

Microbial biotransformation is a technique that utilizes microorganisms, such as fungi and bacteria, to mimic and predict the metabolic pathways of drugs in mammals. These microbial systems contain a diverse array of enzymes that can catalyze a wide range of metabolic reactions, often mirroring those that occur in the human liver.

This approach can be particularly useful for several reasons:

Scalability: It allows for the production of larger quantities of metabolites, which can be beneficial for structural elucidation and further pharmacological or toxicological testing.

Predictive Power: The metabolic pathways observed in microbial cultures can often provide a good indication of the metabolites that will be formed in humans.

Cost-Effectiveness: It can be a more economical method for generating metabolites compared to chemical synthesis or isolation from in vivo studies.

In a typical study, the compound of interest is added to a culture of a selected microorganism, and the biotransformation products are isolated and identified over time. The choice of microorganism is critical and is often based on its known enzymatic capabilities.

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Comprehensive Structural Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(2-Fluorophenyl)azepane is expected to exhibit distinct signals corresponding to the protons of the azepane ring and the 2-fluorophenyl group. The protons on the azepane ring would likely appear as a series of complex multiplets in the upfield region, typically between 1.5 and 3.5 ppm. The proton at the C2 position, being adjacent to both the nitrogen atom and the fluorophenyl ring, would likely resonate in the range of 3.0 to 4.0 ppm. The aromatic protons of the 2-fluorophenyl group would be observed in the downfield region, generally between 7.0 and 7.5 ppm, with their multiplicity and coupling constants influenced by the presence of the fluorine atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The azepane ring carbons are expected to resonate in the aliphatic region (20-60 ppm). The carbon atom C2, bonded to the fluorophenyl group, would likely appear in the range of 50-70 ppm. The carbons of the 2-fluorophenyl ring would be found in the aromatic region (110-165 ppm). The carbon atom directly bonded to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature in ¹³C NMR of organofluorine compounds.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for the direct observation of the fluorine atom. For this compound, a single resonance is expected for the fluorine atom on the phenyl ring. The chemical shift of this signal would be indicative of the electronic environment around the fluorine atom. In compounds with a 2-fluorophenyl group, the ¹⁹F chemical shift is often observed in the range of -110 to -140 ppm relative to a standard such as CFCl₃.

Expected ¹H and ¹³C NMR Data for this compound

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Azepane CH₂ 1.5 - 3.5 (m) 20 - 60
Azepane CH (C2) 3.0 - 4.0 (m) 50 - 70
Aromatic CH 7.0 - 7.5 (m) 115 - 130
Aromatic C-F - 155 - 165 (d, ¹JCF ≈ 240-250 Hz)

Note: The data presented in this table are estimated values based on analogous structures and general spectroscopic principles. 'm' denotes multiplet, and 'd' denotes doublet.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).

Mass Spectrometry (MS): For this compound, electron ionization (EI) or electrospray ionization (ESI) could be employed. The resulting mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecule peak ([M+H]⁺) corresponding to the molecular weight of the compound (C₁₂H₁₆FN, molecular weight: 193.26 g/mol ). The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Common fragmentation pathways for similar compounds involve the cleavage of the azepane ring and the loss of fragments from the phenyl ring.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule with a high degree of confidence. This technique can distinguish between compounds with the same nominal mass but different elemental formulas, thus confirming the molecular formula of this compound.

Expected Mass Spectrometry Data for this compound

Technique Ionization Mode Expected [M+H]⁺ m/z (Calculated)

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds. Key expected absorptions include C-H stretching vibrations of the aliphatic azepane ring and the aromatic phenyl ring (around 2850-3100 cm⁻¹), C-N stretching of the secondary amine in the azepane ring (around 1100-1300 cm⁻¹), and C=C stretching vibrations of the aromatic ring (around 1450-1600 cm⁻¹). A strong absorption band corresponding to the C-F stretching vibration is also expected, typically in the region of 1200-1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum would also show vibrations related to the carbon skeleton and functional groups. Aromatic ring vibrations often give rise to strong signals in the Raman spectrum.

Expected IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch (secondary amine) 3300 - 3500 (weak)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2960
C=C Aromatic Ring Stretch 1450 - 1600
C-F Stretch 1200 - 1300

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region due to the presence of the 2-fluorophenyl chromophore. Aromatic systems typically exhibit π → π* transitions. The presence of the fluorine substituent and the azepane ring may cause a slight shift in the absorption maxima compared to unsubstituted benzene. One would expect to see characteristic absorption bands around 200-220 nm and a weaker band in the 250-280 nm region.

Expected UV-Vis Absorption Maxima for this compound

Solvent Expected λmax (nm)

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, as well as for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of chemical compounds. For the purity analysis of this compound, a reversed-phase HPLC method would likely be employed. In this method, a nonpolar stationary phase (such as C18) is used with a polar mobile phase.

A typical HPLC method for a compound like this compound would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The separation would be achieved by isocratic or gradient elution. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits significant absorbance, as determined by its UV-Vis spectrum (e.g., around 210 nm or 265 nm). The retention time of the compound under specific chromatographic conditions is a characteristic parameter for its identification, while the peak area is proportional to its concentration, allowing for quantitative analysis and purity determination.

Typical HPLC Parameters for the Analysis of this compound

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile/Water or Methanol/Water with buffer
Elution Isocratic or Gradient
Flow Rate 1.0 mL/min
Detection UV at ~210 nm or ~265 nm

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely used analytical technique for the separation, identification, and quantification of components within a mixture. core.ac.uk Its application to the analysis of this compound, particularly in complex matrices, is essential for purity assessment, metabolite identification, and forensic analysis. The technique involves introducing a sample into a gas chromatograph, where it is vaporized and separated based on the components' differential partitioning between a stationary phase and a mobile gas phase. The time it takes for a compound to pass through the column to the detector is known as the retention time, a key identifier. core.ac.uk

For compounds like this compound, which contains a secondary amine, derivatization is often employed to improve chromatographic behavior. researchgate.netnih.gov This process involves reacting the analyte with a derivatizing agent to form a more volatile and thermally stable product, leading to sharper peaks and improved resolution. researchgate.net Common derivatization reagents for amines include acylating agents (e.g., heptafluorobutyric anhydride) or silylating agents (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide). researchgate.net

Following separation by GC, the individual components enter the mass spectrometer, which bombards them with electrons, causing fragmentation into characteristic ions. The mass-to-charge ratio of these fragments is plotted against their abundance to produce a mass spectrum, which serves as a molecular "fingerprint." mdpi.com For this compound, key fragmentation patterns would likely involve the fluorophenyl ring and the azepane structure, allowing for unambiguous identification even in trace amounts. researchgate.net The combination of retention time and mass spectrum provides a high degree of certainty in compound identification. mdpi.com

Table 1: Illustrative GC-MS Parameters for Analysis of Derivatized this compound

ParameterValue/ConditionPurpose
GC Column HP-5MS (30 m x 0.25 mm ID, 0.25 µm)Provides separation of analytes in the mixture.
Carrier Gas HeliumTransports the sample through the GC column.
Injection Mode SplitlessEnsures maximum transfer of analyte to the column for trace analysis.
Derivatization Agent Heptafluorobutyric anhydride (HFBA)Increases volatility and thermal stability of the amine.
Oven Program 100°C (1 min), ramp to 280°C at 15°C/minOptimizes separation of compounds with different boiling points.
MS Ionization Electron Impact (EI) at 70 eVFragments the molecule for structural identification.
MS Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity for target analyte detection.
Expected Retention Time ~12.5 min (for HFBA derivative)A characteristic identifier for the derivatized compound.
Monitored Ions (m/z) Fragments characteristic of the derivativeUsed for quantification and confirmation of the analyte's presence.

Advanced Optical Characterization Techniques

Nonlinear Optical (NLO) Property Assessment (e.g., Z-scan)

Nonlinear optical (NLO) properties of materials are of immense interest for applications in photonics and optoelectronics, including optical limiting and data storage. researchgate.netmdpi.com The Z-scan technique is a sensitive and straightforward method used to measure both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material. ucf.edu While the NLO properties of this compound itself have not been extensively reported, its structural framework could be incorporated into larger molecular designs, such as those with donor-π-acceptor configurations, which are known to exhibit significant NLO responses. mdpi.comrsc.org

In a typical Z-scan experiment, a sample is translated along the propagation path (the z-axis) of a focused laser beam. ucf.edu The light transmitted through the sample is measured by a detector. To measure the nonlinear refractive index, a partially closed aperture is placed before the detector. A self-focusing material (n₂ > 0) will cause an increase in transmittance before the focal point and a decrease after, creating a characteristic valley-peak curve. The opposite is observed for a self-defocusing material (n₂ < 0). ucf.edu To measure the nonlinear absorption coefficient, the experiment is repeated without the aperture (open-aperture Z-scan). A decrease in transmittance near the focus indicates reverse saturable absorption (RSA), a desirable trait for optical limiting materials. researchgate.net

The magnitude of the NLO coefficients provides insight into the material's potential for optical device applications. researchgate.net Research on other organic molecules and metal complexes has demonstrated that features like extended π-electron systems contribute significantly to these properties. mdpi.com

Table 2: Hypothetical Z-scan Data for a Derivative of this compound in Solution

ParameterSymbolHypothetical ValueUnitSignificance
Laser Wavelength λ532nmExcitation source for inducing nonlinear response.
Peak On-axis Irradiance I₀0.5GW/cm²Intensity of the laser at the focal point.
Nonlinear Refractive Index n₂-2.5 x 10⁻¹³cm²/WIndicates a self-defocusing effect.
Nonlinear Absorption Coefficient β+3.5cm/GWIndicates reverse saturable absorption.
Figure of Merit (FOM) T< 1-A value less than 1 is desirable for all-optical switching.

Chiroptical Spectroscopy for Enantiomeric Purity Determination

The this compound molecule possesses a chiral center at the C2 position of the azepane ring, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. In pharmaceutical and biological contexts, different enantiomers of a chiral molecule can exhibit vastly different pharmacological activities. libretexts.org Therefore, the ability to determine the absolute configuration and enantiomeric purity is critical.

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD), are powerful non-destructive methods for analyzing chiral molecules. nih.gov These techniques measure the differential interaction of left- and right-circularly polarized light with a chiral sample. The resulting spectrum, characterized by positive or negative peaks known as Cotton effects, is unique to a specific enantiomer. nih.gov

For conformationally flexible molecules like this compound, determining the absolute configuration involves a combined experimental and computational approach. nih.gov First, the experimental ECD or VCD spectrum of an enantiomerically enriched sample is recorded. Then, quantum chemical calculations are performed to predict the theoretical spectra for both the (R) and (S) configurations. By comparing the experimental spectrum with the calculated spectra, the absolute configuration of the synthesized enantiomer can be unambiguously assigned. nih.gov The enantiomeric excess (ee), a measure of enantiomeric purity, can be quantified using chiral chromatography, but chiroptical methods provide the crucial link to the absolute spatial arrangement of the atoms. nih.gov

Table 3: Representative Chiroptical Data for the Enantiomers of this compound

TechniqueParameter(R)-Enantiomer (Hypothetical)(S)-Enantiomer (Hypothetical)
Optical Rotation Specific Rotation [α]D+15.2° (c=1, CHCl₃)-15.1° (c=1, CHCl₃)
Electronic Circular Dichroism First Cotton Effect (λ)265 nm265 nm
Electronic Circular Dichroism Sign of First Cotton Effect (Δε)Positive (+)Negative (-)
Electronic Circular Dichroism Second Cotton Effect (λ)218 nm218 nm
Electronic Circular Dichroism Sign of Second Cotton Effect (Δε)Negative (-)Positive (+)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.